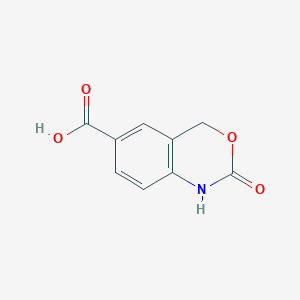

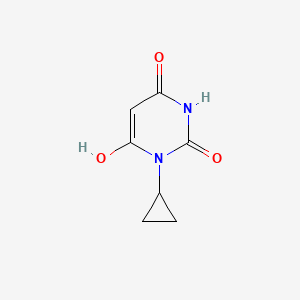

3-Tert-butyl-4-(chloromethyl)-1,2-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for “3-Tert-butyl-4-(chloromethyl)-1,2-oxazole” were not found, BHA has been synthesized with good yield and selectivity starting from commercially available materials .Molecular Structure Analysis

The structure of BHA was optimized at the level of 6-311g (d,p) set level using the B3LYP method based on DFT . The oxygen atom on the phenolic hydroxyl group and the oxygen atom on the ether bond are the electrophilic reactive sites .Chemical Reactions Analysis

The oxygen atom on the phenolic hydroxyl group and the oxygen atom on the ether bond in BHA are the electrophilic reactive sites. They are easily reacted with peroxide radicals to have oxidation resistance .Physical And Chemical Properties Analysis

BHA is a colorless solid with a molecular formula of C10H11ClO2. It has a molar mass of 196.6 g/mol and is soluble in common organic solvents such as ethanol and diethyl ether.Scientific Research Applications

Synthesis and Chemical Properties

Herbicidal Activities : A series of novel 3-aryl-5-tert-butyl-4-chloro-4-oxazolin-2-ones, closely related to 3-Tert-butyl-4-(chloromethyl)-1,2-oxazole, demonstrated significant herbicidal activity against both broadleaf and narrowleaf weeds. The introduction of the chlorine atom at the 4-position of the oxazolin-2-one ring played a crucial role in enhancing the compounds' herbicidal efficiency, showcasing the chemical's potential in agricultural applications (Kudo et al., 1998).

Asymmetric Synthesis : The compound has been implicated in the synthesis of chiral oxazolidin-2-ones via a practical, one-pot preparation method. This approach uses a modified Sharpless asymmetric aminohydroxylation, highlighting its utility in creating synthetically valuable chiral auxiliaries with potential pharmaceutical applications (Barta et al., 2000).

Biological Activity and Applications

Antifungal Activity : Isoxazole and isoxazoline derivatives synthesized through a metal-free tandem Csp3-H bond functionalization of ketones and subsequent 1,3-dipolar cycloaddition demonstrated significant antifungal activity. This suggests the compound's utility in developing antifungal agents (Dai et al., 2019).

Coordination Chemistry

Ligand Design for Asymmetric Syntheses : this compound derivatives have been utilized in the design of oxazoline ligands for transition metal-catalyzed asymmetric organic syntheses. Their versatility, ease of synthesis, and ability to modulate chiral centers near donor atoms make them attractive for developing new catalysts and materials (Gómez et al., 1999).

Corrosion Inhibition

Mild Steel Corrosion Inhibition : Derivatives of this compound have shown promise as corrosion inhibitors for mild steel in acidic environments. This application is crucial for extending the life and maintaining the integrity of metal structures in industrial processes (Moretti et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-tert-butyl-4-(chloromethyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO/c1-8(2,3)7-6(4-9)5-11-10-7/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILCANFCNZPHHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC=C1CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

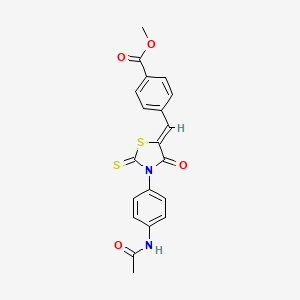

![Tert-butyl 2-[(2-chloro-5-methylsulfanylbenzoyl)amino]-2-cyanoacetate](/img/structure/B2888314.png)

![2-{[4-(Methylthio)benzyl]amino}ethanol hydrochloride](/img/no-structure.png)

![8-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888319.png)

![3-[(2,4-Dimethylphenoxy)methyl]aniline](/img/structure/B2888322.png)

![Methyl 1,5-dibenzyl-3-(2-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2888323.png)

![3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2888324.png)

![N-(7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)prop-2-enamide](/img/structure/B2888325.png)

![3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2888327.png)